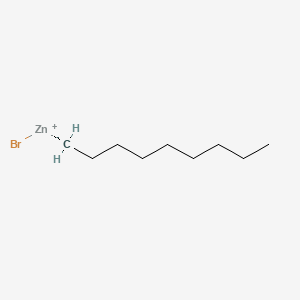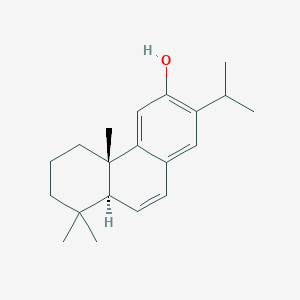
n-Nonylzinc bromide
Descripción general
Descripción
N-Nonylzinc bromide is a chemical compound with the CAS Number: 626207-32-7 . It is also known as nonylzinc (II) bromide . It is typically stored at temperatures between 28 C .
Synthesis Analysis
While specific synthesis methods for n-Nonylzinc bromide were not found in the search results, the general approach to designing synthesis of organic compounds is known as retrosynthetic analysis . This involves considering the target compound and identifying an immediate precursor that can be converted to the target compound using a known reaction .Molecular Structure Analysis
The molecular formula of n-Nonylzinc bromide is C9H19BrZn . The Inchi Code is 1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q;;+1/p-1 . The molecular weight is 272.54 .Physical And Chemical Properties Analysis
N-Nonylzinc bromide is sensitive to air . The exposure limit is defined by ACGIH as TWA 50 ppm; STEL 100 ppm (Skin), by OSHA as TWA 200 ppm (590 mg/m3), and by NIOSH as IDLH 2000 ppm; TWA 200 ppm (590 mg/m3); STEL 250 ppm (735 mg/m3) .Aplicaciones Científicas De Investigación
Nanotechnology
Lastly, n-Nonylzinc bromide is instrumental in the field of nanotechnology, particularly in the synthesis of zinc oxide nanoparticles . These nanoparticles have a wide range of applications, from antibacterial agents to drug delivery systems, due to their unique physicochemical properties .
Safety and Hazards
Direcciones Futuras
While specific future directions for n-Nonylzinc bromide were not found in the search results, zinc-based batteries, which could potentially utilize zinc compounds like n-Nonylzinc bromide, are gaining attention as an ideal option for various applications requiring high-capacity batteries . Future research directions are provided to design commercial Zn–air batteries .
Mecanismo De Acción
Mode of Action
The bromide ion might also interact with other molecules in the reaction .
Biochemical Pathways
The biochemical pathways affected by n-Nonylzinc bromide are not well-studied. Given the complexity of biochemical networks, it’s likely that this compound could influence multiple pathways. Without specific studies, it’s challenging to summarize the affected pathways and their downstream effects .
Result of Action
It’s likely that it has various effects depending on the specific reaction and environment .
Propiedades
IUPAC Name |
bromozinc(1+);nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSAWWPTOCNGOR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Nonylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)





